6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
Description
Properties
IUPAC Name |
6-ethyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-4-3-5-6(9-4)10-8(13)11-7(5)12/h3H,2H2,1H3,(H3,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGHQWHJMGAYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Uracil Derivatives
The Gould-Jacobs cyclization reaction serves as a cornerstone for constructing the pyrrolo[2,3-d]pyrimidine core. A modified protocol from Open Research Exeter demonstrates the synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol via cyclization of 6-aminouracil with chloroacetaldehyde. In this method, 6-aminouracil (12.7 g, 100 mmol) and sodium acetate (8.2 g, 100 mmol) are suspended in water (100 mL) at 70–75°C, followed by the addition of chloroacetaldehyde (50% aqueous solution, 23.6 g, 150 mmol). Heating the mixture to 80°C for 20 minutes induces cyclization, yielding the diol after cooling and filtration.
Adaptation for 6-Ethyl Substitution
To introduce the ethyl group at position 6, 6-ethylaminouracil must replace 6-aminouracil as the starting material. Alkylation of 6-aminouracil with ethyl iodide in the presence of a base (e.g., potassium carbonate) under reflux conditions in dimethylformamide (DMF) could generate 6-ethylaminouracil. Subsequent cyclization with chloroacetaldehyde under analogous conditions would theoretically yield 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. However, this route remains speculative due to the absence of direct experimental data in the reviewed literature.
Chlorination-Dechlorination Strategies for Functionalization
Dichlorination Using Phosphorus Oxychloride
Patents WO2007012953A2 and EP1913000B1 describe high-yield methods for synthesizing 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for further functionalization. The optimized procedure involves:
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Reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (3.0 equivalents) in toluene at 25°C.
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Gradual addition of diisopropylethylamine (2.0 equivalents) to control exothermicity.
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Heating the mixture to 105°C for 16 hours to complete dichlorination.
| Parameter | Optimal Value |
|---|---|
| Phosphorus oxychloride | 3.0 equivalents |
| Tertiary amine | 2.0 equivalents |
| Reaction temperature | 105°C |
| Reaction time | 16 hours |
| Yield | 87.3% (reported) |
Protecting Group Strategies for Selective Functionalization
Benzyl and Tosyl Protection
EP1913000B1 highlights the use of benzyl and tosyl groups to protect reactive nitrogen sites during synthetic sequences. For instance, benzyl protection of the piperidine nitrogen in intermediates prevents unwanted side reactions during coupling steps. Sequential deprotection—first via hydrogenolysis (for benzyl) and then alkaline hydrolysis (for tosyl)—ensures selective functionalization.
Application to 6-Ethyl Derivatives
Applying this strategy, this compound could be synthesized by:
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Protecting the pyrrolopyrimidine nitrogen with a benzyl group.
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Introducing the ethyl group via alkylation or cross-coupling.
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Deprotecting under hydrogenolysis conditions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity, as reported by commercial suppliers.
Challenges and Optimization Opportunities
Low Yields in Cyclization Steps
Early synthetic routes for analogous compounds suffered from yields below 30% due to incomplete cyclization. Optimizing solvent polarity (e.g., switching from water to toluene) and precise stoichiometric control of phosphorus oxychloride and amine bases improved yields to >85%.
regioselectivity in Ethyl Group Introduction
Uncontrolled alkylation may lead to regioisomers or over-alkylation. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) could enhance selectivity at position 6, though this remains untested for pyrrolopyrimidines.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolopyrimidine derivatives.
Scientific Research Applications
6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Materials Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . This can lead to the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
7H-pyrrolo[2,3-d]pyrimidin-4-amine: Studied for its kinase inhibitory properties.
Uniqueness
6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
6-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This pyrrolo[2,3-d]pyrimidine derivative has been studied for its effects on various biological targets, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific protein kinases. These interactions can lead to the inhibition of various signaling pathways crucial for cell proliferation and survival.
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Target Proteins : The compound has shown inhibitory effects on several kinases, including:
- Janus Kinase 3 (JAK3)
- Epidermal Growth Factor Receptor (EGFR)
- Vascular Endothelial Growth Factor Receptor (VEGFR2)
- Cyclin-dependent kinases (CDKs)
- Biochemical Pathways : Inhibition of these kinases disrupts downstream signaling pathways involved in cell cycle regulation and apoptosis. For instance, studies have indicated that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR studies have elucidated how modifications to the pyrrolo[2,3-d]pyrimidine scaffold influence its biological activity:
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For example, it showed promising activity against HepG2 cells with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
- Apoptosis Induction : Mechanistic studies revealed that treatment with this compound resulted in increased levels of apoptotic markers and cell cycle arrest at the G1 phase. This suggests that the compound's mechanism involves both direct kinase inhibition and modulation of apoptotic pathways.
- In Vivo Efficacy : Preliminary animal studies indicated that administration of this compound led to tumor regression in xenograft models. These findings support its potential as a therapeutic agent for cancer treatment.
Q & A
Q. What are the common synthetic routes for 6-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and its derivatives?
Synthesis typically involves multi-step reactions starting from precursors like aminothiophene carboxylates or uracil derivatives. For example, thieno[2,3-d]pyrimidine-2,4-diol analogs are synthesized by heating methyl 2-aminothiophene-3-carboxylate with urea at 200°C, followed by halogenation and substitution reactions. Microwave-assisted one-pot methods (e.g., using arylglyoxal, amino uracil, and thiols) can improve efficiency and yield .
Q. What analytical techniques confirm the structure and purity of synthesized derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, while High-Performance Liquid Chromatography (HPLC) ensures purity. Mass spectrometry validates molecular weight. For example, ¹H NMR in DMSO-d₆ (δ 2.88–3.07 ppm for CH₂ groups) and TLC (Rf values) are routinely used .
Q. What in vitro assays evaluate the anticancer activity of this compound?
Cytotoxicity is assessed via MTT assays, while kinase inhibition (e.g., FAK, VEGFR2) is measured using biochemical assays. Cellular proliferation tests in cancer cell lines (e.g., breast, lung) are standard. Kinase selectivity panels help identify off-target effects .
Q. How do reaction conditions influence the yield of synthetic intermediates?
Catalyst choice (e.g., HCl or acetic acid), solvent (iPrOH, DMF), and temperature control are critical. For instance, refluxing with 4-chloroaniline in iPrOH/HCl achieves 70% yield for N4-substituted derivatives .
Advanced Research Questions
Q. How do substituent variations at the N4 and 6-ethyl positions affect kinase inhibitory activity?
Structure-activity relationship (SAR) studies reveal that N4-aryl groups (e.g., 4-chlorophenyl) enhance selectivity for receptor tyrosine kinases (RTKs), while the 6-ethyl group balances lipophilicity and binding affinity. Bulkier substituents at N4 improve potency against VEGFR2, whereas smaller groups (e.g., methyl) reduce steric hindrance .
Q. What strategies resolve contradictions in biological activity data across studies?
Cross-validation using orthogonal assays (e.g., biochemical vs. cellular kinase inhibition) and structural analysis (molecular docking) can clarify discrepancies. For example, conflicting IC₅₀ values may arise from differences in assay conditions (e.g., ATP concentration) or cellular permeability .
Q. How can this scaffold be optimized for multi-target kinase inhibition?
Rational design involves introducing substituents targeting conserved kinase domains. For instance, replacing 2,4-diaminopyridine with a pyrrolo[2,3-d]pyrimidine scaffold enhances FAK inhibition, while N4-(3-bromophenyl) and 6-benzyl groups broaden activity against PDGFRβ and c-Kit .
Q. How does the 6-ethyl group influence pharmacokinetic properties?
The ethyl group increases logP (hydrophobicity), potentially improving membrane permeability but reducing aqueous solubility. Comparative studies with methyl or benzyl analogs show that ethyl strikes a balance between bioavailability and metabolic stability .
Q. What computational methods predict binding modes to kinase targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with ATP-binding pockets. For example, hydrogen bonding with kinase hinge regions (e.g., Glu883 in VEGFR2) and hydrophobic interactions with the DFG motif are key .
Q. How can metabolic instability in vivo be addressed for this compound?
Prodrug strategies (e.g., esterification of hydroxyl groups) or modifying metabolically labile sites (e.g., replacing ethyl with fluorinated analogs) enhance stability. In vivo studies in xenograft models validate improved half-life and efficacy .
Methodological Notes
- Data Interpretation : Always correlate biochemical IC₅₀ values with cellular assays to account for off-target effects or transport limitations.
- Synthetic Optimization : Use microwave-assisted synthesis for time-sensitive steps and purify intermediates via flash chromatography (e.g., CHCl₃/MeOH gradients) .
- Analytical Rigor : Validate NMR assignments with 2D experiments (COSY, HSQC) and ensure HPLC purity >95% for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
